molecular formula C23H18F6N8 B15008265 N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine

N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B15008265
M. Wt: 520.4 g/mol
InChI Key: JCHPCDOQLCDVSO-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine core substituted with tert-butyl and benzodiazole groups, which are further modified with trifluoromethyl groups. The presence of these functional groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe trifluoromethyl groups are then added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodiazole rings .

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzodiazole groups can interact with proteins and nucleic acids, modulating their function. The triazine core provides a stable scaffold for these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C23H18F6N8

Molecular Weight

520.4 g/mol

IUPAC Name

N-tert-butyl-4,6-bis[2-(trifluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H18F6N8/c1-21(2,3)35-18-32-19(36-14-10-6-4-8-12(14)30-16(36)22(24,25)26)34-20(33-18)37-15-11-7-5-9-13(15)31-17(37)23(27,28)29/h4-11H,1-3H3,(H,32,33,34,35)

InChI Key

JCHPCDOQLCDVSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)N2C3=CC=CC=C3N=C2C(F)(F)F)N4C5=CC=CC=C5N=C4C(F)(F)F

Origin of Product

United States

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